molecular formula C19H18N2O5S B1204560 N-(2-furanylmethyl)-2-[(4-methoxyphenyl)sulfonylamino]benzamide

N-(2-furanylmethyl)-2-[(4-methoxyphenyl)sulfonylamino]benzamide

Cat. No. B1204560
M. Wt: 386.4 g/mol
InChI Key: UUZROGUPWOOGJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furanylmethyl)-2-[(4-methoxyphenyl)sulfonylamino]benzamide is a sulfonamide.

Scientific Research Applications

Synthesis and Biological Screening

N-substituted benzene sulfonamides, including compounds similar to N-(2-furanylmethyl)-2-[(4-methoxyphenyl)sulfonylamino]benzamide, have been synthesized and assessed for their biological activities. One study involved creating a series of N-substituted (5-chloro-2-methoxyphenyl)benzene sulfonamides. These compounds were tested for antioxidant activities using various methods, including DPPH scavenging. They also underwent screening against several enzymes, showing significant activity against acetylcholinesterase enzyme (Fatima et al., 2013).

Pharmacological Effects as Inhibitors

Another research focused on the synthesis and pharmacological effects of novel benzenesulfonamides carrying a benzamide moiety. These compounds, including N-substituted benzamides, were designed for their inhibitory potential against human carbonic anhydrase I and II (hCA I and II) and acetylcholinesterase (AChE) enzymes. The study found significant inhibitory potential at nanomolar levels, suggesting the potential of these compounds as enzyme inhibitors (Tuğrak et al., 2020).

Antifungal Activity

A study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which are structurally similar to the compound , reported their synthesis and evaluation for antifungal activity. These compounds showed effectiveness against phyto-pathogenic fungi and yeasts, providing insights into the potential antifungal applications of similar compounds (Ienascu et al., 2018).

Serotonin Receptor Agonists

Research on benzamide derivatives as selective serotonin 4 receptor agonists has shown that certain benzamide compounds can enhance gastric emptying and increase the frequency of defecation, suggesting potential applications in treating gastrointestinal disorders (Sonda et al., 2004).

Melanoma Imaging and Therapy

Radioiodinated N-(dialkylaminoalkyl)benzamides, which share structural similarities, have been studied for melanoma imaging. Specific compounds exhibited high uptake in melanoma and potential for use in scintigraphy and single-photon emission computed tomography (SPECT) (Eisenhut et al., 2000).

properties

Product Name

N-(2-furanylmethyl)-2-[(4-methoxyphenyl)sulfonylamino]benzamide

Molecular Formula

C19H18N2O5S

Molecular Weight

386.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-[(4-methoxyphenyl)sulfonylamino]benzamide

InChI

InChI=1S/C19H18N2O5S/c1-25-14-8-10-16(11-9-14)27(23,24)21-18-7-3-2-6-17(18)19(22)20-13-15-5-4-12-26-15/h2-12,21H,13H2,1H3,(H,20,22)

InChI Key

UUZROGUPWOOGJA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NCC3=CC=CO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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